molecular formula C10H16N2O2 B1377456 tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate CAS No. 1443980-81-1

tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Cat. No.: B1377456
CAS No.: 1443980-81-1
M. Wt: 196.25 g/mol
InChI Key: CHYJXIWXRRCCAG-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: is an organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . By altering the activity of this pathway, this compound can impact cell growth and apoptosis. Furthermore, this compound can influence the expression of genes related to oxidative stress and inflammation, thereby affecting cellular responses to environmental stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of cytochrome P450 enzymes, leading to either competitive inhibition or activation . Additionally, this compound can modulate enzyme activity by inducing conformational changes that affect substrate binding and catalysis . Changes in gene expression are also a critical aspect of its molecular mechanism, as this compound can influence transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing inflammation . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . This compound can also affect metabolic flux and metabolite levels, influencing pathways related to energy production and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells can affect its biological activity, with higher concentrations observed in certain organelles, such as mitochondria and the endoplasmic reticulum .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the endoplasmic reticulum can affect protein folding and stress responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate typically involves multiple steps starting from 1-methyl-1H-pyrazol-4-ylamine. The process includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce various pyrazole derivatives .

Comparison with Similar Compounds

  • tert-Butyl 2-(1-methyl-1H-pyrazol-5-yl)acetate
  • tert-Butyl 2-(1-methyl-1H-imidazol-4-yl)acetate
  • tert-Butyl 2-(1-methyl-1H-triazol-4-yl)acetate

Comparison: tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is unique due to its specific substitution pattern on the pyrazole ring. This substitution pattern can influence its reactivity and biological activity compared to similar compounds. For example, the position of the methyl group on the pyrazole ring can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .

Properties

IUPAC Name

tert-butyl 2-(1-methylpyrazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)5-8-6-11-12(4)7-8/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYJXIWXRRCCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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